5-Methyl-3-oxohexanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

5-methyl-3-oxohexanal |

InChI |

InChI=1S/C7H12O2/c1-6(2)5-7(9)3-4-8/h4,6H,3,5H2,1-2H3 |

InChI Key |

CGNLPVYQLRYECL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)CC=O |

Origin of Product |

United States |

Foundational & Exploratory

5-Methyl-3-oxohexanal chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-3-oxohexanal is a bifunctional organic molecule containing both an aldehyde and a ketone functional group. Its structure presents opportunities for a variety of chemical transformations, making it a potentially valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the known chemical properties and structure of this compound. It is important to note that while the isomeric compound, 3-Methyl-5-oxohexanal, is well-documented, specific experimental data for this compound is limited. Much of the data presented herein is based on computational predictions.

Chemical Structure and Properties

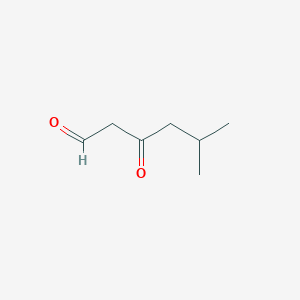

This compound is a seven-carbon aliphatic chain with a methyl group at the fifth carbon, a ketone at the third carbon, and a terminal aldehyde group.

Identifiers and Descriptors

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 51673-62-2[1] |

| Molecular Formula | C₇H₁₂O₂[2] |

| SMILES | CC(C)CC(=O)CC=O[3] |

| InChI | InChI=1S/C7H12O2/c1-6(2)5-7(9)3-4-8/h4,6H,3,5H2,1-2H3[3] |

| InChIKey | CGNLPVYQLRYECL-UHFFFAOYSA-N[3] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is critical to note that most of these values are computationally predicted and have not been experimentally verified.

| Property | Value | Source |

| Molecular Weight | 128.17 g/mol | PubChem[2] |

| XLogP3 | 0.9 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |

| Rotatable Bond Count | 4 | PubChem (Computed) |

| Exact Mass | 128.083729621 | PubChem (Computed) |

| Topological Polar Surface Area | 34.1 Ų | PubChem (Computed) |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Molecular Structure Visualization

The two-dimensional structure of this compound is depicted below, illustrating the arrangement of its functional groups.

Caption: 2D structure of this compound.

Experimental Protocols

Proposed Synthesis: Ozonolysis of 5-Methylhex-2-en-1-ol

A potential method for the synthesis of this compound is the ozonolysis of a suitable alkene precursor, such as 5-methylhex-2-enal (B13324291).

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Methodology (Theoretical):

-

Dissolve 5-methylhex-2-enal in a suitable solvent such as dichloromethane (B109758) or methanol (B129727) at a low temperature (typically -78 °C).

-

Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

-

Introduce a reducing agent, such as zinc dust and water or dimethyl sulfide, to quench the reaction and reductively cleave the ozonide intermediate.

-

Allow the reaction mixture to warm to room temperature.

-

Perform an aqueous workup to separate the product from the reaction byproducts.

-

Purify the crude product by column chromatography or distillation to yield this compound.

Disclaimer: This is a generalized protocol and would require optimization for this specific synthesis.

Reactivity and Potential Applications

The presence of both an aldehyde and a ketone gives this compound two sites for nucleophilic attack. Generally, the aldehyde is the more reactive of the two carbonyl groups. This differential reactivity could be exploited in selective chemical transformations.

Potential reactions include:

-

Oxidation: The aldehyde can be selectively oxidized to a carboxylic acid.

-

Reduction: Both carbonyls can be reduced to alcohols, with the potential for selective reduction of the aldehyde.

-

Aldol (B89426) Condensation: The enolizable protons alpha to both carbonyl groups can participate in aldol reactions.

-

Wittig Reaction: Both carbonyls can be converted to alkenes.

Due to its bifunctional nature, this compound could serve as a precursor for the synthesis of more complex molecules, including heterocycles, which are of interest in medicinal chemistry. However, there is currently no published research on the biological activity or use of this compound in drug development.

Safety and Handling

Specific safety and handling data for this compound is not available. General precautions for handling aliphatic aldehydes and ketones should be followed:

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., carbon dioxide, dry chemical powder, or alcohol-resistant foam).

-

Health Hazards: May cause skin, eye, and respiratory tract irritation. Avoid inhalation of vapors and contact with skin and eyes.

It is crucial to consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a chemical compound with a structure that suggests versatility in organic synthesis. However, there is a significant lack of experimentally verified data regarding its physicochemical properties, synthesis, and reactivity. The information provided in this guide is largely based on computational predictions and general chemical principles. Further research is needed to fully characterize this molecule and explore its potential applications in research and development. Researchers interested in this compound should proceed with caution and plan for thorough analytical characterization.

References

Spectroscopic Profile of 5-Methyl-3-oxohexanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-3-oxohexanal (CAS No. 14243835), a bifunctional organic compound of interest in synthetic chemistry. Due to the limited availability of public experimental nuclear magnetic resonance (NMR) and infrared (IR) data, this guide presents a combination of available experimental mass spectrometry (MS) data and predicted NMR and IR spectroscopic values to serve as a valuable resource for researchers.

Data Presentation

The following sections summarize the available and predicted spectroscopic data for this compound in structured tables for ease of reference and comparison.

Mass Spectrometry (MS)

Experimental Gas Chromatography-Mass Spectrometry (GC-MS) data for the synonymous compound, 3-Methyl-5-oxohexanal, is available and provides insight into its fragmentation pattern under electron ionization.[1]

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Prominent Peaks (m/z) | Relative Intensity |

| 68 | 999 |

| 43 | 947 |

| 58 | 889 |

| 110 | 453 |

| 85 | 437 |

Table 1: Experimental GC-MS Data for 3-Methyl-5-oxohexanal.[1]

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following ¹H NMR data is predicted by computational models and is intended for estimation purposes. Actual experimental values may vary.

| Atom Number * | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| 1 | 9.7 - 9.8 | Triplet (t) | 1H |

| 2 | 2.4 - 2.6 | Multiplet (m) | 2H |

| 3 | 2.2 - 2.4 | Multiplet (m) | 1H |

| 4 | 2.5 - 2.7 | Doublet of Doublets (dd) | 2H |

| 5 | --- | --- | --- |

| 6 | 2.1 - 2.2 | Singlet (s) | 3H |

| 7 | 0.9 - 1.1 | Doublet (d) | 3H |

Table 2: Predicted ¹H NMR Data for this compound.

* For atom numbering, please refer to the chemical structure in the visualizations section.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following ¹³C NMR data is predicted by computational models and is intended for estimation purposes. Actual experimental values may vary.

| Atom Number * | Predicted Chemical Shift (ppm) |

| 1 | 202 - 204 |

| 2 | 48 - 50 |

| 3 | 38 - 40 |

| 4 | 49 - 51 |

| 5 | 208 - 210 |

| 6 | 29 - 31 |

| 7 | 19 - 21 |

Table 3: Predicted ¹³C NMR Data for this compound.

* For atom numbering, please refer to the chemical structure in the visualizations section.

Predicted Infrared (IR) Spectroscopy

Disclaimer: The following IR data is predicted by computational models and is intended for estimation purposes. Actual experimental values may vary.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| C-H stretch (aldehyde) | 2820 - 2850, 2720 - 2750 | Aldehyde |

| C=O stretch (aldehyde) | 1720 - 1740 | Aldehyde |

| C=O stretch (ketone) | 1705 - 1725 | Ketone |

| C-H stretch (alkane) | 2850 - 3000 | Alkane |

| C-H bend (alkane) | 1350 - 1480 | Alkane |

Table 4: Predicted IR Absorption Bands for this compound.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments. These protocols are representative of standard practices for the analysis of small organic molecules like this compound and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Accumulate a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Instrument Setup:

-

Place the ATR accessory into the sample compartment of the FT-IR spectrometer.

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The software will automatically perform the background subtraction.

-

Identify the characteristic absorption bands and correlate them to specific functional groups (e.g., C=O, C-H).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

-

-

Instrument Setup:

-

Set up a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Set the GC oven temperature program to achieve good separation of the analyte from any impurities and the solvent. A typical program might start at 50°C, hold for 1-2 minutes, and then ramp up to 250°C at 10-20°C/min.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Use helium as the carrier gas at a constant flow rate.

-

Set the mass spectrometer to operate in electron ionization (EI) mode at 70 eV.

-

Scan a mass range of m/z 40-300.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Start the data acquisition.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (M⁺) and the major fragment ions.

-

Propose fragmentation pathways consistent with the observed mass spectrum.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key relationships and workflows relevant to the spectroscopic analysis of this compound.

Caption: Proposed Mass Spectral Fragmentation of this compound.

Caption: General Workflow for Spectroscopic Analysis.

References

Ozonolysis Route to 5-Methyl-3-oxohexanal: A Technical Guide

This guide provides an in-depth overview of the synthesis of 5-Methyl-3-oxohexanal via an ozonolysis-based route. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and pathway visualizations.

Synthetic Pathway

The synthesis of this compound can be efficiently achieved through the ozonolysis of the precursor, 6-methyl-1-hepten-4-one. This reaction involves the oxidative cleavage of the carbon-carbon double bond in the precursor molecule by ozone (O₃). A subsequent reductive workup is necessary to yield the desired β-ketoaldehyde product.[1][2] Dimethyl sulfide (B99878) (DMS) is a commonly used reagent for this reductive workup, as it selectively reduces the intermediate ozonide to the corresponding carbonyl compounds.[3][4]

The overall reaction is depicted below:

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. orgosolver.com [orgosolver.com]

- 3. Ozonolysis Full Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. What products are formed when the following compounds react with ... | Study Prep in Pearson+ [pearson.com]

Physical and chemical properties of 5-Methyl-3-oxohexanal

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methyl-5-oxohexanal (CAS No: 146430-52-6), a bifunctional organic compound with potential applications in synthetic chemistry and drug development.[1][2] This document details the compound's structure, physicochemical properties, spectral data, synthesis protocols, and key chemical reactions. Due to a notable lack of experimental data in public literature, many of the physicochemical properties presented are based on computational models.[1] Similarly, information on specific biological activities and signaling pathways is limited; therefore, this guide also discusses the broader context of dicarbonyl compound bioactivity.

Chemical Structure and Identification

3-Methyl-5-oxohexanal is a dicarbonyl compound featuring both an aldehyde and a ketone functional group within a six-carbon chain.[1][2] A methyl group is located at the 3-position. This unique structure provides two reactive centers, making it a versatile intermediate for organic synthesis.[2] The aldehyde group is generally more susceptible to nucleophilic attack than the ketone.[1]

It is important to note that while the focus of this guide is 3-Methyl-5-oxohexanal, the isomer 5-Methyl-3-oxohexanal is also referenced in some chemical databases, though with significantly less available information. Researchers should verify the specific isomer of interest for their application.

Table 1: Chemical Identifiers for 3-Methyl-5-oxohexanal

| Identifier | Value | Source |

| IUPAC Name | 3-methyl-5-oxohexanal | [3] |

| CAS Number | 146430-52-6 | [1][3] |

| Molecular Formula | C₇H₁₂O₂ | [1][3] |

| Canonical SMILES | CC(CC=O)CC(=O)C | [1][3] |

| InChI Key | YSJGFZKUCZEJSW-UHFFFAOYSA-N | [3] |

| Synonyms | Hexanal, 3-methyl-5-oxo- (9CI), 3-METHYL-5-KETOHEXANAL | [3] |

Physicochemical and Spectral Properties

Table 2: Computed Physicochemical Properties of 3-Methyl-5-oxohexanal

| Property | Value | Source |

| Molecular Weight | 128.17 g/mol | [1][3] |

| XLogP3-AA (LogP) | 0.1 | [1][4] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 128.083729621 Da | [1] |

| Topological Polar Surface Area | 34.1 Ų | [1] |

Spectral Data:

Experimental Gas Chromatography-Mass Spectrometry (GC-MS) data is available and provides insight into the fragmentation pattern of 3-Methyl-5-oxohexanal.

Table 3: Prominent GC-MS Peaks for 3-Methyl-5-oxohexanal

| m/z | Relative Intensity | Source |

| 68 | 99.99 | [3] |

| 43 | 94.74 | [3] |

| 58 | 88.85 | [3] |

| 110 | 45.29 | [3] |

| 85 | 43.70 | [3] |

Synthesis and Experimental Protocols

The synthesis of 3-Methyl-5-oxohexanal can be accomplished through methods such as the ozonolysis of an appropriate alkene.[1]

A common route for synthesizing 3-Methyl-5-oxohexanal is the ozonolysis of 3-methyl-1-hexene (B165624).[1]

Experimental Protocol:

-

Reaction Setup: Dissolve 3-methyl-1-hexene in a solvent such as methanol or dichloromethane (B109758) and cool the solution to -78 °C in a dry ice/acetone bath.[1]

-

Ozonolysis: Pass a stream of ozone gas through the cooled solution. The reaction's completion can be monitored by the appearance of a persistent blue color, which indicates the presence of unreacted ozone.[1]

-

Reductive Work-up: Once the reaction is complete, purge the solution with nitrogen gas to remove excess ozone. Add a reducing agent, like dimethyl sulfide (DMS), to the mixture at -78 °C to quench the ozonide intermediate.[1]

-

Isolation and Purification: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The solvent is then removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield pure 3-Methyl-5-oxohexanal.[1]

Note: This is a generalized protocol and may require optimization for specific experimental conditions.[1]

Key Reactions and Protocols

The bifunctional nature of 3-Methyl-5-oxohexanal allows for a variety of chemical transformations, including reductions and cyclization reactions.

Both the aldehyde and ketone functionalities can be reduced to their corresponding alcohols using a reducing agent like sodium borohydride (B1222165) (NaBH₄), yielding 3-methylhexane-1,5-diol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-Methyl-5-oxohexanal in ethanol and cool the solution in an ice bath.[1]

-

Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution while stirring. A sufficient amount of NaBH₄ should be used to reduce both carbonyl groups.[1]

-

Reaction Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).[1]

-

Work-up: After the reaction is complete, carefully add water to quench any unreacted NaBH₄. Acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the resulting alkoxides.[1]

-

Isolation and Purification: Extract the product with a suitable organic solvent like diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diol can be further purified by column chromatography.[1]

Note: This is a general procedure for dicarbonyl reduction and may need adaptation.[1]

3-Methyl-5-oxohexanal is a useful precursor for synthesizing heterocyclic compounds like substituted pyrimidines, which are important scaffolds in medicinal chemistry.[5] The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.[5][6]

Experimental Protocol: Synthesis of 2-Amino-4-methyl-6-(2-oxopropyl)-pyrimidine

-

Reaction Setup: To a solution of 3-Methyl-5-oxohexanal (1.28 g, 10 mmol) in absolute ethanol (50 mL) in a round-bottom flask, add guanidine hydrochloride (1.05 g, 11 mmol) and potassium carbonate (2.76 g, 20 mmol).[5]

-

Reaction: Stir the mixture vigorously and heat to reflux at 80°C for 12 hours.[5]

-

Monitoring: Monitor the reaction progress by TLC using a 7:3 mixture of ethyl acetate (B1210297) and hexanes.[5]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.[5]

-

Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (20% to 50%) to yield the final product.[5]

Table 4: Quantitative Data for Pinner Pyrimidine Synthesis with 3-Methyl-5-oxohexanal

| Amidine | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Guanidine HCl | K₂CO₃ | Ethanol | 80 | 12 | 78 |

| Acetamidine HCl | NaOEt | Ethanol | 80 | 16 | 65 |

| Benzamidine HCl | K₂CO₃ | DMF | 100 | 12 | 72 |

| Data sourced from BenchChem Application Notes.[5] |

Biological Activity and Signaling Pathways

There is currently a significant lack of publicly available information regarding the specific biological activity of 3-Methyl-5-oxohexanal and its interactions with signaling pathways.[1] This represents a knowledge gap and an area for future investigation.

However, the class of dicarbonyl compounds is known to possess biological activities. They are formed endogenously from glucose metabolism and are also found in foods.[7][8] Some dicarbonyl compounds have demonstrated antimicrobial properties.[9][10] For instance, studies have shown that dicarbonyls like glyoxal (B1671930) and methylglyoxal (B44143) exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, although their efficacy can be influenced by the assay system.[10] This antimicrobial action is sometimes attributed to their ability to react with biological molecules like arginine residues in enzymes, potentially blocking substrate reactions.[9]

The bifunctional nature of 3-Methyl-5-oxohexanal makes it a candidate for screening in various biological assays to explore potential therapeutic applications. Its derivatives, such as the pyrimidines synthesized via the Pinner reaction, belong to a class of compounds with a wide range of medicinal uses, including as antimicrobial, antiviral, and anti-inflammatory agents.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. Buy 3-Methyl-5-oxohexanal | 146430-52-6 [smolecule.com]

- 3. 3-Methyl-5-oxohexanal | C7H12O2 | CID 14958715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3R)-3-methyl-5-oxohexanal | C7H12O2 | CID 12965607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. Extending the Spectrum of α-Dicarbonyl Compounds in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Properties of α-Dicarbonyl and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial activity of 1,2-dicarbonyl compounds and the influence of the in vitro assay system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pinner pyrimidine synthesis | PPTX [slideshare.net]

5-Methyl-3-oxohexanal: A Technical Guide to Its Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the stability and degradation of 5-methyl-3-oxohexanal is limited in publicly available literature. This guide is therefore based on the fundamental chemical principles governing beta-keto aldehydes and related dicarbonyl compounds, providing a predictive overview of its stability profile and likely degradation pathways.

Introduction

This compound is a bifunctional organic molecule featuring both an aldehyde and a ketone group. Its structure as a beta-keto aldehyde imparts a unique reactivity, making it a potentially valuable intermediate in organic synthesis. However, this same structural feature also suggests inherent instabilities that are critical to understand in research and development settings, particularly in the context of pharmaceutical applications where compound stability is paramount. This technical guide provides a comprehensive overview of the predicted stability and degradation pathways of this compound, alongside detailed hypothetical experimental protocols for its analysis.

Physicochemical Properties

The physicochemical properties of this compound are primarily based on computational models due to a lack of extensive experimental data.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₇H₁₂O₂ | PubChem[1] |

| Molecular Weight | 128.17 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)CC(=O)CC=O | PubChem[1] |

| InChI Key | CGNLPVYQLRYECL-UHFFFAOYSA-N | PubChem[1] |

Predicted Stability and Degradation Pathways

The presence of both an aldehyde and a beta-keto moiety in this compound suggests a susceptibility to several degradation pathways. Aldehydes are known to be more reactive and less stable than ketones, primarily due to the presence of a hydrogen atom on the carbonyl carbon.

Keto-Enol Tautomerism

Beta-dicarbonyl compounds, such as this compound, can exist in equilibrium with their enol tautomers. This tautomerism is a key factor in the reactivity of the molecule. The enol form may be stabilized by intramolecular hydrogen bonding, which can influence its degradation profile.

Caption: Keto-Enol Tautomerism.

Oxidative Degradation

The aldehyde functional group in this compound is readily susceptible to oxidation, which would convert it to a carboxylic acid. This is a common degradation pathway for aldehydes and can occur under relatively mild conditions, such as exposure to air (auto-oxidation) or mild oxidizing agents.

Caption: Predicted Oxidative Degradation.

Hydrolytic Degradation (Retro-Claisen Condensation)

Beta-keto aldehydes can be susceptible to cleavage of the carbon-carbon bond between the two carbonyl groups, a reaction analogous to a retro-Claisen condensation. This can be catalyzed by both acids and bases and would lead to the formation of smaller molecular weight impurities.

Caption: Predicted Hydrolytic Cleavage.

Thermal Degradation

At elevated temperatures, carbonyl compounds can undergo thermal decomposition. For this compound, this could involve various C-C bond cleavages, potentially leading to a complex mixture of smaller aldehydes and ketones.

Caption: General Thermal Degradation.

Photodegradation

Carbonyl compounds can absorb UV radiation, leading to the formation of excited states that can undergo various photochemical reactions, including Norrish Type I and Type II cleavages. This can result in the formation of radical species and subsequent degradation products.

Caption: General Photodegradation.

Experimental Protocols

To experimentally determine the stability of this compound, a forced degradation study would be necessary. The following are hypothetical protocols for such a study.

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

-

This compound

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (B78521) (0.1 N)

-

Hydrogen peroxide (3%)

-

HPLC system with UV and Mass Spectrometry (MS) detectors

-

Photostability chamber

-

Oven

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in acetonitrile to the initial concentration.

-

Photolytic Degradation: Expose a solution of this compound in acetonitrile to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

Analysis: At appropriate time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute with mobile phase to a suitable concentration for HPLC analysis. Analyze by a validated stability-indicating HPLC-UV/MS method.

Caption: Forced Degradation Workflow.

Analytical Method (Hypothetical)

A reverse-phase HPLC method would be suitable for monitoring the stability of this compound.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 10% B to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 210 nm and 275 nm; MS in positive and negative ion modes.

Data Presentation

The results of a forced degradation study should be presented in a clear, tabular format to facilitate comparison.

Table 1: Hypothetical Forced Degradation Data for this compound

| Stress Condition | Duration | % Degradation of this compound | Major Degradation Products (by m/z) |

| 0.1 N HCl | 24 h at 60°C | 15% | 145 [M+H]⁺ (Oxidized product) |

| 0.1 N NaOH | 24 h at RT | >90% | Complex mixture |

| 3% H₂O₂ | 24 h at RT | 45% | 145 [M+H]⁺ (Oxidized product) |

| Thermal | 48 h at 80°C | 8% | Minor peaks observed |

| Photolytic | ICH Q1B | 25% | Multiple minor peaks |

Conclusion

References

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 5-Methyl-3-oxohexanal

For: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-oxohexanal is a bifunctional organic compound that possesses both an aldehyde and a ketone functional group within its six-carbon framework.[1] This unique structural arrangement makes it a versatile intermediate in organic synthesis.[2][3] The presence of two distinct carbonyl groups, each with different reactivity profiles, allows for selective chemical transformations, making it a molecule of significant interest for constructing more complex molecular architectures.

This technical guide provides a comprehensive analysis of the chemical properties and reactivity of the aldehyde group in this compound. It details the electronic and steric factors governing its reactions, presents quantitative data from key transformations, and provides detailed experimental protocols for its synthesis and modification.

Table 1: Physicochemical and Structural Properties of this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[4] |

| Molecular Formula | C₇H₁₂O₂ | PubChem[1][4] |

| CAS Number | 146430-52-6 | BenchChem[1] |

| Molecular Weight | 128.17 g/mol | PubChem[1][4] |

| Canonical SMILES | CC(CC=O)CC(=O)C | BenchChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 4 | PubChem (Computed)[1] |

Structural Features and Tautomerism

The reactivity of this compound is dictated by the interplay between its two carbonyl functionalities. The aldehyde group is generally more reactive towards nucleophiles than the ketone group due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.[1][3]

Keto-Enol Tautomerism

As a β-keto aldehyde, this compound can exist in equilibrium with its enol tautomers.[5] This tautomerism involves the migration of an alpha-hydrogen to a carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond.[6] The equilibrium can be catalyzed by either acid or base.[6] The formation of a six-membered ring via intramolecular hydrogen bonding can stabilize the enol form where the C3-ketone has enolized towards the C4-methylene group.[6][7]

Caption: Equilibrium between the keto and two possible enol forms.

Key Reactions of the Aldehyde Group

The differential reactivity between the aldehyde and ketone groups allows for a variety of selective transformations.

Nucleophilic Addition Reactions

The carbonyl carbons in this compound are electrophilic and thus susceptible to nucleophilic attack.[5][8] Due to lesser steric hindrance and greater partial positive charge, the aldehyde carbonyl is the preferred site of attack for most nucleophiles.

The reduction of this compound can yield different products depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the aldehyde and the ketone to their corresponding alcohols.[2] Milder reagents, such as sodium borohydride (B1222165) (NaBH₄), can also reduce both functional groups, though careful control of stoichiometry and temperature may allow for some selectivity.[1][2]

Caption: General workflow for the reduction of this compound.

Experimental Protocol: Reduction with Sodium Borohydride [1]

-

Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄) (sufficient to reduce both carbonyls, e.g., 1.0-1.5 eq) portion-wise to the cooled solution while stirring.

-

Reaction Monitoring: Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully add water to quench any unreacted NaBH₄, followed by a mild aqueous acid work-up.

-

Isolation and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield 3-methylhexane-1,5-diol.

Selective Oxidation

The aldehyde group can be selectively oxidized to a carboxylic acid without affecting the ketone functionality.[8] This transformation is a hallmark of the differential reactivity of aldehydes and is useful for synthesizing keto-acids. Common reagents for this selective oxidation include Tollens' reagent (Ag(NH₃)₂⁺) or mild oxidizing agents like buffered potassium permanganate.

Caption: Selective oxidation of the aldehyde to a carboxylic acid.

Experimental Protocol: Selective Oxidation (General Procedure)

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent system (e.g., aqueous ammonia (B1221849) for Tollens' reagent).

-

Oxidation: Add the oxidizing agent (e.g., freshly prepared Tollens' reagent) to the solution at room temperature. The reaction may be gently warmed if necessary.

-

Reaction Monitoring: Monitor the reaction by TLC or by observing a characteristic change, such as the formation of a silver mirror in the Tollens' test.

-

Work-up: Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the carboxylate salt.

-

Isolation and Purification: Extract the product with an organic solvent. Wash, dry, and concentrate the organic layers. The crude keto-acid can be purified by column chromatography or recrystallization.

Condensation with Amidines: Pinner Synthesis

A notable application demonstrating the aldehyde's enhanced reactivity is the Pinner synthesis of substituted pyrimidines.[3] In this reaction, this compound condenses with an amidine. The initial and preferential nucleophilic attack occurs at the more electrophilic aldehyde carbon, leading to a predictable major regioisomer.[3]

Table 2: Quantitative Yields in the Pinner Synthesis of Pyrimidines [3]

| Entry | Amidine | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Guanidine (B92328) HCl | K₂CO₃ | Ethanol | 80 | 12 | 78 |

| 2 | Acetamidine HCl | NaOEt | Ethanol | 80 | 16 | 65 |

| 3 | Benzamidine HCl | K₂CO₃ | DMF | 100 | 12 | 72 |

Caption: Reaction pathway for pyrimidine synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-methyl-6-(2-oxopropyl)-pyrimidine [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add a solution of this compound (1.28 g, 10 mmol) in absolute ethanol (50 mL).

-

Reagent Addition: Add guanidine hydrochloride (1.05 g, 11 mmol) and potassium carbonate (2.76 g, 20 mmol) to the flask.

-

Reaction Conditions: Stir the mixture vigorously and heat to reflux at 80°C for 12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate (B1210297) and hexanes.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the inorganic salts by filtration. Concentrate the filtrate under reduced pressure to obtain the crude solid.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes (20% to 50%) to afford the title compound.

Conclusion

The aldehyde group in this compound displays a rich and selective reactivity profile governed by fundamental electronic and steric principles. Its enhanced electrophilicity compared to the neighboring ketone functionality allows for a range of targeted transformations, including nucleophilic additions, selective oxidations, and regioselective condensation reactions. This predictable reactivity makes this compound a valuable and versatile building block for synthetic chemists, particularly in the fields of medicinal chemistry and drug development, where the construction of complex molecular scaffolds with precision is paramount.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy 3-Methyl-5-oxohexanal | 146430-52-6 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C7H12O2 | CID 14243835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. univenfm.co.za [univenfm.co.za]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. jackwestin.com [jackwestin.com]

An In-depth Technical Guide to the Ketone Group Reactivity in 5-Methyl-3-oxohexanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-oxohexanal is a bifunctional carbonyl compound featuring both an aldehyde and a ketone functional group.[1] This structural characteristic imparts a versatile reactivity profile, making it a molecule of interest in organic synthesis for the construction of more complex chemical entities. Understanding the differential reactivity of the two carbonyl groups is paramount for its strategic application in the synthesis of fine chemicals, pharmaceuticals, and other advanced materials. This technical guide provides a comprehensive overview of the reactivity of the ketone group within this compound, supported by quantitative data where available, detailed experimental protocols, and logical diagrams to illustrate key concepts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily based on computational models.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][3] |

| Canonical SMILES | CC(C)CC(=O)CC=O | PubChem |

| CAS Number | 146430-52-6 | [1] |

Core Reactivity Principles: Aldehyde vs. Ketone

In molecules containing both aldehyde and ketone functionalities, the aldehyde group is generally more reactive towards nucleophilic attack than the ketone. This is due to a combination of steric and electronic factors. The single hydrogen atom attached to the aldehyde carbonyl offers less steric hindrance compared to the two alkyl groups flanking the ketone carbonyl. Electronically, the two alkyl groups on the ketone are electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it a less potent electrophile.

This inherent difference in reactivity is the cornerstone of chemoselective reactions involving this compound, allowing for the targeted modification of one carbonyl group in the presence of the other.

Quantitative Data on Ketone Group Reactivity

While specific kinetic and thermodynamic data for the reactions of the ketone in this compound are scarce in the public domain, one notable example of its application in a named reaction provides quantitative yield data.

Pinner Reaction for the Synthesis of Substituted Pyrimidines

This compound can be utilized as a precursor in the Pinner synthesis to generate substituted pyrimidines, which are important scaffolds in medicinal chemistry. In this reaction, the more electrophilic aldehyde group is expected to preferentially react with the amidine. The subsequent cyclization involves the ketone group.

Table 2: Synthesis of Substituted Pyrimidines from this compound via Pinner Reaction

| Entry | Amidine Salt | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Guanidine HCl | K₂CO₃ | Ethanol | 80 | 12 | 78 |

| 2 | Acetamidine HCl | NaOEt | Ethanol | 80 | 16 | 65 |

| 3 | Benzamidine HCl | K₂CO₃ | DMF | 100 | 12 | 72 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the reactivity of the ketone group in this compound. These protocols are based on established organic chemistry principles and may require optimization for this specific substrate.

Selective Reaction at the Ketone Center via Aldehyde Protection

To facilitate a reaction specifically at the less reactive ketone position, the more reactive aldehyde group must first be protected. A common strategy is the formation of an acetal (B89532), which is stable under basic and neutral conditions.

Protocol: Selective Acetal Protection of the Aldehyde Group

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as toluene (B28343) or dichloromethane (B109758) in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Addition of Diol: Add a diol, such as ethylene (B1197577) glycol (1.1 equivalents), to the solution.

-

Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (p-TsOH) (0.01 equivalents).

-

Reaction Conditions: Heat the mixture to reflux. The azeotropic removal of water by the Dean-Stark trap drives the equilibrium towards acetal formation.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate.

-

Isolation: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected keto-aldehyde.

With the aldehyde group protected, the ketone can now be subjected to various transformations, such as Grignard reactions, Wittig olefination, or reduction.

Protocol: Grignard Reaction on the Protected Keto-aldehyde

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected keto-aldehyde in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). Cool the solution to 0 °C in an ice bath.

-

Grignard Reagent Addition: Slowly add the desired Grignard reagent (e.g., methylmagnesium bromide in THF, 1.1 equivalents) dropwise via a syringe.

-

Reaction Conditions: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.

-

Isolation: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Deprotection: The crude product can then be deprotected by stirring with aqueous acid (e.g., 1 M HCl) in a solvent like acetone (B3395972) or THF to regenerate the aldehyde functionality.

Intramolecular Reactions: Paal-Knorr Furan (B31954) Synthesis

As a 1,4-dicarbonyl compound, this compound has the potential to undergo intramolecular cyclization reactions. The Paal-Knorr synthesis is a classic example, leading to the formation of five-membered heterocyclic rings like furans.

Protocol: Paal-Knorr Furan Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as toluene or acetic acid.

-

Catalyst Addition: Add a strong acid catalyst, for instance, concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux.

-

Monitoring: Monitor the formation of the furan product by GC-MS.

-

Work-up: After completion, cool the mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).

-

Isolation: Extract the product with an organic solvent, wash with water and brine, dry, and purify by column chromatography or distillation.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the reactivity of the ketone group in this compound.

Caption: Differential reactivity of carbonyl groups.

Caption: Selective ketone modification workflow.

Caption: Paal-Knorr synthesis from this compound.

Signaling Pathways

To date, there is no specific information in the scientific literature detailing the involvement of this compound in any biological signaling pathways. Its structural similarity to endogenous metabolites suggests potential interactions with biological systems, but this remains an area for future investigation.

Conclusion

This compound presents a valuable platform for synthetic chemists due to the differential reactivity of its aldehyde and ketone functionalities. The greater electrophilicity of the aldehyde allows for its selective modification or protection, thereby enabling a wide range of transformations at the less reactive ketone center. While specific quantitative reactivity data remains limited, the principles outlined in this guide, along with the provided experimental frameworks, offer a solid foundation for researchers and drug development professionals to harness the synthetic potential of this versatile bifunctional molecule. Further research into the specific reaction kinetics and biological activity of this compound is warranted to fully elucidate its capabilities.

References

Potential Biological Activities of 5-Methyl-3-oxohexanal Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-oxohexanal is a dicarbonyl compound with the potential to serve as a versatile starting material for the synthesis of a variety of heterocyclic derivatives. While direct studies on the biological activities of this compound derivatives are limited in publicly available literature, the structural motifs accessible from this precursor are present in numerous classes of compounds with well-documented pharmacological properties. This technical guide explores the potential biological activities of derivatives that could be synthesized from this compound, drawing on data from structurally related compounds. The primary focus will be on pyrimidine (B1678525) and pyrazolidinone derivatives, which can be readily synthesized from 1,3-dicarbonyl precursors. This document aims to provide a foundation for future research and drug discovery efforts centered on this scaffold.

Potential Therapeutic Areas

Based on the known activities of analogous heterocyclic compounds, derivatives of this compound are promising candidates for investigation in the following therapeutic areas:

-

Anti-inflammatory Activity: Pyrimidine and pyrazolidinone cores are features of many compounds with potent anti-inflammatory effects.[1][2] These compounds often exert their action by inhibiting key inflammatory mediators.[1]

-

Antimicrobial Activity: Various derivatives of pyrimidine and pyrazolidinone have demonstrated significant activity against a range of bacterial and fungal pathogens.[3]

-

Anticancer (Cytotoxic) Activity: The pyrimidine scaffold is a cornerstone in the development of anticancer agents.[4] Derivatives have been shown to induce cytotoxicity in various cancer cell lines through mechanisms such as kinase inhibition and apoptosis induction.[4][5]

Data Presentation: Biological Activities of Analogous Compounds

The following tables summarize quantitative data for the biological activities of pyrimidine and pyrazolidinone derivatives, which are structurally related to the potential derivatives of this compound.

Table 1: Anti-inflammatory Activity of Pyrimidine and Pyrazolidinone Derivatives

| Compound Class | Specific Derivative Example | Assay | Target/Mechanism | Result | Reference(s) |

| Pyrimidine | 2-phenylpyrazolo-4-ethyl-4,7-dihydro[1,5-a]pyrimidine | Carrageenan-induced rat paw edema | Inhibition of edema | 47.6% decrease in edema | [2] |

| Pyrimidine | 7,7,8a-trimethylhexahydrothiazolo[3,2-c]pyrimidine-5-thione | Carrageenan-induced paw edema | Inhibition of edema | 37.4% inhibition at 100 mg/kg | [2] |

| Pyrazolo[3,4-d]pyrimidine | 4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine | Rat pleurisy inflammation model | Inhibition of inflammation | Good anti-inflammatory activity at 30 mg/kg | [2] |

| Pyrazolidine-3,5-dione | 1-(1H-Benzimidazol-2-ylmethyl)-2-phenylpyrazolidine-3,5-dione | In vitro anti-inflammatory | Not specified | Significant activity | [6][7] |

Table 2: Antimicrobial Activity of Pyrimidine and Pyrazolidinone Derivatives

| Compound Class | Specific Derivative Example | Microorganism(s) | Assay | Result (MIC µg/mL or Zone of Inhibition in mm) | Reference(s) |

| Pyrazolidinone | 4-(1H-imidazol-1-yl)-5-phenylpyrazolidin-3-one derivatives | Various bacteria and fungi | Not specified | Significant antimicrobial activities | [3] |

| Pyrazoline | Various derivatives | S. aureus, P. aeruginosa, B. subtilis, C. albicans | Microbroth dilution | MIC values ranging from 32-512 µg/mL | [8][9] |

| Pyrimidine | 2,4,6-trisubstituted pyrimidines | B. pumilis, B. subtilis, E. coli, P. vulgaris, A. niger | Cup plate method | Promising activity against tested strains | [10] |

Table 3: Cytotoxic Activity of Pyrimidine Derivatives

| Compound Class | Specific Derivative Example | Cancer Cell Line | Assay | Result (IC₅₀ in µM) | Reference(s) |

| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast) | Not specified | 0.57 | [4] |

| Pyrido[2,3-d]pyrimidine | Compound 4 | HepG2 (Liver) | Not specified | 1.13 | [4] |

| 2,4-Diaminopyrimidine | Compound 9k | A549 (Lung) | Not specified | 2.14 | [4] |

| Pyrazolo[1,5-a]pyrimidine | 7-amino-N-aryl-5-methyl-2-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxamide | Ehrlich Ascites Carcinoma (EAC) | In vitro cytotoxicity | Screened for activity | [11] |

| Pyrazolo[3,4-d]pyrimidinone | N5-(2-(4-halophenyl)acetamide) derivatives | HCT116 (Colon), HepG2 (Liver) | Cytotoxicity assay | Superior activity to reference standard | [12] |

| Pyrazolo[3,4-d]pyrimidine | Various derivatives | NCI 60 cancer cell lines | Anti-proliferative assay | GI₅₀ values ranging from 0.018 to 9.98 µM | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the screening of novel this compound derivatives.

Anti-inflammatory Activity Assay

Formalin-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory potential of compounds.

Principle: Formalin injection into the rat paw induces a biphasic inflammatory response. The early phase (neurogenic pain) is followed by a late phase (inflammatory pain and edema). The reduction in paw volume (edema) after treatment with a test compound indicates anti-inflammatory activity.[13][14]

Procedure:

-

Animals: Male Sprague-Dawley rats are typically used.[15]

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are divided into control and test groups.

-

Compound Administration: The test compound or vehicle (for the control group) is administered orally or intraperitoneally at a predetermined time before the formalin injection.

-

Induction of Edema: A subplantar injection of a dilute formalin solution (e.g., 2.5% or 5%) is administered into the right hind paw of each rat.[13][14]

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the formalin injection.[13]

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity Assay

Agar (B569324) Well Diffusion Method

This is a widely used method to screen for the antimicrobial activity of test compounds.[16][17]

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are made in the agar, and the test compound is introduced into these wells. If the compound has antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity.[16][17]

Procedure:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri plates.[16]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plates.[18]

-

Well Preparation: Aseptically create wells (e.g., 6 mm in diameter) in the inoculated agar plates using a sterile cork borer.[19]

-

Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. A negative control (solvent alone) and a positive control (a known antibiotic) should also be included.[16]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[17]

-

Measurement: Measure the diameter of the zone of inhibition in millimeters.[20]

Cytotoxicity Assay

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[23] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is proportional to the number of viable cells.[22]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[24]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[25]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[21]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[23]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Signaling Pathways and Experimental Workflows

The biological activities of pyrimidine and pyrazolidinone derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[26] Many anti-inflammatory compounds act by inhibiting this pathway.[27]

Caption: The NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway in Cell Proliferation and Apoptosis

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[28][29] Dysregulation of this pathway is often observed in cancer, making it a key target for anticancer drugs.[28]

References

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Synthesis, Characterization and antimicrobial activity of azole-pyrazolidin-3-one derivatives | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. turkjps.org [turkjps.org]

- 9. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. heteroletters.org [heteroletters.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. KoreaMed [koreamed.org]

- 15. Effects of different concentrations of formalin on paw edema and pain behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemistnotes.com [chemistnotes.com]

- 17. botanyjournals.com [botanyjournals.com]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. hereditybio.in [hereditybio.in]

- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. texaschildrens.org [texaschildrens.org]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. cusabio.com [cusabio.com]

- 29. Signaling pathway of MAPK/ERK in cell proliferation, differentiation, migration, senescence and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Handling, and Properties of 5-Methyl-3-oxohexanal

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. 5-Methyl-3-oxohexanal is a chemical for research use only.[1] A comprehensive Material Safety Data Sheet (MSDS) for this specific compound is not publicly available. Therefore, the safety and handling guidelines presented herein are based on the chemical's structure, data from structurally related compounds, and general principles of laboratory safety. All users should exercise extreme caution and conduct their own risk assessment before handling this compound.

Introduction

This compound is a bifunctional organic molecule containing both an aldehyde and a ketone functional group.[2] This structure suggests a high degree of reactivity and potential for use as a building block in complex organic synthesis.[2] Due to the limited availability of specific toxicological data, a thorough understanding of its potential hazards based on its chemical class is crucial for safe handling in a laboratory setting. This guide synthesizes available data to provide a comprehensive overview of its safety, handling, and known properties.

Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | PubChem[3][4] |

| Molecular Weight | 128.17 g/mol | PubChem[3][4] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 51673-62-2 | BLD Pharm[1] |

| Canonical SMILES | CC(C)CC(=O)CC=O | PubChem[3] |

| InChI Key | YSJGFZKUCZEJSW-UHFFFAOYSA-N | Smolecule[5] |

| XLogP3-AA (LogP) | 0.1 | PubChem (Computed)[4] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[6] |

| Rotatable Bond Count | 4 | PubChem (Computed)[6] |

| Exact Mass | 128.083729621 Da | PubChem (Computed)[4] |

| Topological Polar Surface Area | 34.1 Ų | PubChem (Computed)[4] |

Hazard Assessment and Toxicology

No specific toxicological studies on this compound have been identified. However, the presence of both aldehyde and β-keto functional groups suggests potential for toxicity. Aldehydes are known to be reactive towards biological molecules and can be toxic.[7]

Short-chain aldehydes and β-keto aldehydes can act as electrophiles, reacting with biological nucleophiles like primary nitrogen groups on lysine (B10760008) residues or sulfhydryl groups on cysteine residues.[8] Such interactions can disrupt biological functions.[7] Studies on related β-chlorovinyl ketones and aldehydes have shown them to be relatively toxic, with a notable necrotic action upon skin contact.[9]

Given its structure as a dicarbonyl compound, this compound should be handled as a potentially hazardous substance with the following inferred risks:

-

Skin and Eye Irritation: Likely to be a skin and eye irritant.

-

Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.

-

Harmful if Swallowed: Assumed to be harmful if ingested.

Handling and Storage

Given the lack of a formal MSDS, stringent adherence to standard laboratory safety protocols is mandatory. The following handling and storage procedures are recommended:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal. Avoid generating dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

Below is a logical workflow for the safe handling of this compound in a research laboratory.

Caption: A logical workflow for the safe handling of this compound.

First Aid Measures

In the absence of a specific MSDS, the following general first aid measures for aldehydes and ketones should be followed in case of exposure:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

Detailed, validated experimental protocols for the use of this compound are not widely published. The following are generalized procedures based on its chemical functionalities and should be adapted and optimized for specific experimental contexts.

Generalized Synthesis via Ozonolysis of 3-methyl-1-hexene (B165624)

This protocol is a standard procedure for ozonolysis and requires optimization for this specific substrate.[2]

-

Dissolution: Dissolve 3-methyl-1-hexene in a suitable solvent (e.g., methanol (B129727) or dichloromethane) in a reaction vessel.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone gas through the solution. The reaction is typically monitored for the appearance of a persistent blue color, indicating the presence of excess ozone.

-

Quenching: Add a reducing agent, such as dimethyl sulfide (B99878) (DMS), to the reaction mixture to quench the ozonide.

-

Workup: Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Isolation: Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Caption: Generalized workflow for the synthesis of this compound.

Signaling Pathways and Biological Activity

Currently, there is a significant lack of publicly available information regarding the biological activity of this compound and its potential interaction with any signaling pathways.[2] The bifunctional nature of the molecule, possessing both an aldehyde and a ketone, suggests it could potentially interact with various biological targets and makes it a candidate for screening in biological assays.[2]

Conclusion

This compound is a research chemical with potential applications in organic synthesis. Due to the absence of a dedicated MSDS and toxicological studies, it must be handled with a high degree of caution. The information provided in this guide, based on its chemical structure and data from related compounds, should be used to inform safe laboratory practices. Researchers should always perform a thorough risk assessment before using this compound.

References

- 1. 51673-62-2|this compound|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C7H12O2 | CID 14243835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methyl-5-oxohexanal | C7H12O2 | CID 14958715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 3-Methyl-5-oxohexanal | 146430-52-6 [smolecule.com]

- 6. (3R)-3-methyl-5-oxohexanal | C7H12O2 | CID 12965607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acute and cutaneous toxicity of beta-chlorovinyl ketones and aldehydes in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 5-Methyl-3-oxohexanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-oxohexanal is a dicarbonyl compound of interest in various fields of research due to its potential involvement in biological processes and as a building block in chemical synthesis. Accurate and sensitive quantification of this analyte is crucial for understanding its roles and applications. These application notes provide detailed protocols for the quantification of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, a robust and widely used analytical technique for volatile and semi-volatile compounds.

The inherent polarity and thermal lability of aldehydes can present challenges for direct GC-MS analysis. To overcome these limitations, a derivatization step is employed to convert the aldehyde into a more stable and volatile derivative, thereby improving chromatographic separation and enhancing detection sensitivity. This document outlines a method based on derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), a common and effective reagent for carbonyl compounds.

Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of the analytical method for the quantification of this compound based on typical results for similar analytes using GC-MS with PFBHA derivatization.

| Parameter | Value | Notes |

| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | Dependent on sample matrix and instrumentation. |

| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/mL | Dependent on sample matrix and instrumentation. |

| Linearity (r²) | > 0.995 | Over a concentration range of 2 - 500 ng/mL. |

| Intra-day Precision (%RSD) | < 10% | Replicate analysis (n=6) of a mid-range standard. |

| Inter-day Precision (%RSD) | < 15% | Analysis of a mid-range standard over three consecutive days. |

| Recovery | 85 - 110% | Spiked samples at low, medium, and high concentrations. |

Experimental Protocols

Protocol 1: Quantification of this compound in Aqueous Samples using Liquid-Liquid Extraction and PFBHA Derivatization followed by GC-MS

This protocol is suitable for the analysis of this compound in samples such as cell culture media, urine, and other aqueous biological fluids.

1. Materials and Reagents

-

This compound standard

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Internal Standard (IS) (e.g., d4-Hexanal or a suitable structural analog)

-

Hexane (B92381) (GC grade)

-

Sodium sulfate (B86663) (anhydrous)

-

Phosphate (B84403) buffer (pH 6.0)

-

Deionized water

-

Sample vials (2 mL) with screw caps (B75204) and septa

-

Autosampler vials with inserts

2. Preparation of Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

Working Standard Solutions (2 - 500 ng/mL): Prepare a series of calibration standards by serial dilution of the stock solution in deionized water.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.

-

Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution in methanol.

-

PFBHA Reagent (15 mg/mL): Prepare fresh by dissolving 150 mg of PFBHA in 10 mL of deionized water.

3. Sample Preparation and Derivatization

-

To a 2 mL sample vial, add 500 µL of the aqueous sample or calibration standard.

-

Add 10 µL of the internal standard working solution (10 µg/mL).

-

Add 100 µL of phosphate buffer (pH 6.0).

-

Add 100 µL of the freshly prepared PFBHA reagent (15 mg/mL).

-

Cap the vial tightly and vortex for 30 seconds.

-

Incubate the mixture at 60°C for 60 minutes in a heating block or water bath.

-

Cool the vial to room temperature.

4. Extraction

-

Add 500 µL of hexane to the vial.

-

Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (hexane) to a clean autosampler vial containing a small amount of anhydrous sodium sulfate.

5. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode, 250°C

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Note: The specific ions to be monitored will depend on the fragmentation pattern of the this compound-PFBHA derivative. A full scan analysis of a standard should be performed to determine the characteristic ions.

-

-

6. Data Analysis

-

Identify the peaks corresponding to the this compound-PFBHA derivative and the internal standard based on their retention times and characteristic ions.

-

Integrate the peak areas.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

-

Determine the concentration of this compound in the unknown samples from the calibration curve.

Application Notes and Protocols for the GC-MS Analysis of 5-Methyl-3-oxohexanal

Introduction